2-Methyl-4-(trifluoromethylthio)chlorobenzene, 96%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

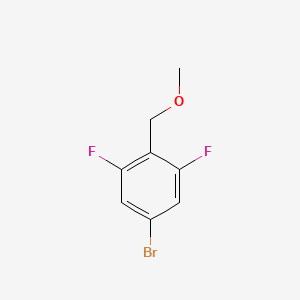

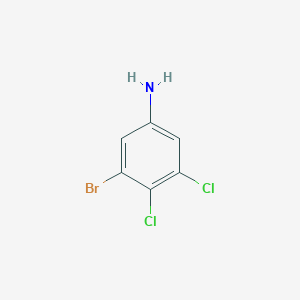

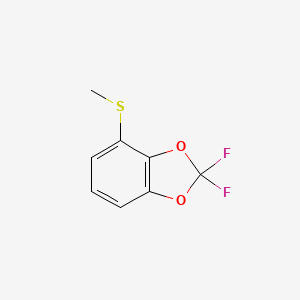

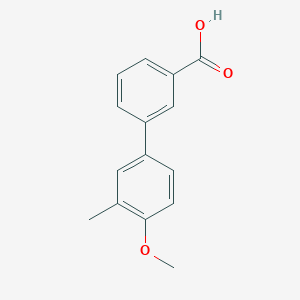

2-Methyl-4-(trifluoromethylthio)chlorobenzene, also known as Methyl Parathion, is a compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 g/mol . It is widely used as an organophosphate insecticide in agriculture and industry.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-(trifluoromethylthio)chlorobenzene has been described in the literature. For example, the preparation of toltrazuril, a medicament for preventing and treating poultry coccidiosis, involves a condensation and catalytic hydrogenation reduction reaction in the presence of a palladium catalyst on 4-[(trifluoromethyl)thio]-phenol and 2-chloride-5-nitrotoluene, which are utilized as raw materials .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom .Wissenschaftliche Forschungsanwendungen

Absorption and Translocation in Soil and Crops

2-Methyl-4-(trifluoromethylthio)chlorobenzene shows potential in environmental studies, particularly in understanding the absorption and translocation of similar compounds in soil and crops. Research conducted by Cacco and Ferrari (1982) demonstrated that compounds like 4-(trifluoromethyl)chlorobenzene are absorbed by soil and subsequently translocated to plant leaves. This insight is crucial for assessing the environmental impact of such chemicals.

Electrochemical Fluorination

The compound is also relevant in the field of electrochemical fluorination. Yonekura et al. (1976) investigated the electrochemical fluorination of benzenes containing trifluoromethyl groups, leading to the formation of perfluorocyclohexane derivatives. This process is significant for creating highly fluorinated organic compounds, which are important in various industrial applications.

Photophysics and Photochemistry in Photoresist Formulations

In the realm of photophysics and photochemistry, compounds similar to 2-Methyl-4-(trifluoromethylthio)chlorobenzene play a role as photoacid generators in photoresist formulations. Pohlers et al. (1997) focused on the photochemistry of related compounds, highlighting their importance in the development of advanced photolithographic processes.

Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds

The synthesis of alpha-trifluoromethylthio carbonyl compounds, which are significant in pharmaceutical and agrochemical chemistry, is another application. Rossi et al. (2018) discussed the methods for introducing the SCF3 group onto organic molecules, demonstrating the importance of trifluoromethylthio groups in medicinal chemistry.

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation, as explored by Shao et al. (2015), is crucial for enhancing the chemical and metabolic stability of drug molecules. This research is vital in the context of drug design and development.

Phase Diagrams and Compound Formation in Solvent Mixtures

Understanding the phase diagrams and compound formation in solvent mixtures involving chlorobenzene, as studied by Domańska and Letcher (2000), is important for industrial applications where precise solvent properties are critical.

Use in Synthesis of Aromatic Acids

The catalytic reaction of chlorobenzene with methyl formate to synthesize aromatic acids, as demonstrated by Jenner and Ben Taleb (1994), is significant in organic synthesis, offering a convenient and efficient method for producing these compounds.

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKFIJRAFAEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)